Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate (CAS: 1396882-17-9) is a heterocyclic compound with a molecular formula of C₁₄H₁₈N₄O₅S₂ and a molecular weight of 386.5 g/mol . Its structure features:
- A tetrahydrothiazolo[5,4-c]pyridine core, which combines thiazole and pyridine moieties.
- An ethyl carbamate substituent at position 2, enhancing solubility and metabolic stability.
This compound’s unique architecture suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator.
Properties
IUPAC Name |
ethyl N-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5S2/c1-4-22-14(19)16-13-15-10-5-6-18(7-11(10)24-13)25(20,21)12-8(2)17-23-9(12)3/h4-7H2,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOGFNSSWXNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
This structure includes a thiazolo-pyridine core linked to an isoxazole moiety via a sulfonyl group. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds similar to ethyl carbamate exhibit significant anticancer properties. Ethyl carbamate itself has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC), highlighting the dual nature of compounds in this class. However, derivatives like ethyl carbamate can be modified to enhance their therapeutic index while reducing toxicity.
Mechanisms of Action:
- DNA Interaction : Ethyl carbamate is known to form DNA adducts that can lead to mutations and cancer development in animal models .
- Cell Cycle Regulation : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.
Neuroprotective Effects
Emerging studies suggest that certain derivatives of this compound may exhibit neuroprotective effects. For instance:
- Oxidative Stress Reduction : Compounds with similar structures have been shown to reduce oxidative stress in neuronal cells.
- Neuroinflammation Modulation : They may also modulate neuroinflammatory responses, which are critical in neurodegenerative diseases.
Case Studies
- In Vivo Studies : A study investigated the effects of a related compound on tumor growth in mice. Results indicated a significant reduction in tumor size compared to control groups .
- Cell Culture Experiments : In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines, including breast and prostate cancer cells .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Type | Biological Activity | Findings |
|---|---|---|
| In Vivo | Antitumor Activity | Significant tumor size reduction |
| In Vitro | Cell Proliferation Inhibition | Reduced proliferation in cancer cell lines |
| Mechanistic Study | DNA Adduct Formation | Induced mutations via DNA interaction |
| Neuroprotective Study | Oxidative Stress Reduction | Decreased oxidative damage in neuronal cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares functional and structural similarities with other thiazole- and carbamate-containing derivatives. Below is a systematic comparison based on structural motifs, physicochemical properties, and reported applications.
Core Structure and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
The 3,5-dimethylisoxazole sulfonyl group is unique, offering steric and electronic differences compared to hydroperoxypropan-2-yl or benzyl substituents in analogs .
Substituent Impact: The ethyl carbamate group in the target compound may enhance metabolic stability compared to larger substituents (e.g., bis-thiazolylmethyl groups), which could increase molecular weight and reduce bioavailability .
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison
Research Findings :
- Synthetic Accessibility : The target compound’s sulfonyl linkage and fused-ring system may pose challenges in large-scale synthesis compared to linear analogs like compound m .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. Key steps include:
- Sulfonylation : Reacting the thiazolo-pyridine core with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) .
- Carbamate Formation : Introducing the ethyl carbamate group via reaction with ethyl chloroformate in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–5°C to prevent side reactions) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/EtOH mixtures) to isolate the final product .
Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?
- Methodological Answer :
- NMR/LC-MS : Confirm molecular integrity via H/C NMR (e.g., characteristic shifts for sulfonyl and carbamate groups) and LC-MS for molecular ion peaks .
- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (e.g., DMSO/water). Refine data using SHELXL (space group determination, thermal parameter adjustments) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?
- Methodological Answer :
- Process Control : Use design-of-experiment (DoE) approaches to test variables (temperature, stoichiometry, solvent polarity). For example, lower reaction temperatures (≤40°C) reduce sulfonic acid formation .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group transfer efficiency in biphasic systems .
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How to resolve contradictions in biological activity data across assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer :
- Mechanistic Profiling : Conduct kinetic studies (e.g., IC, K) to differentiate target engagement from off-target effects. Use orthogonal assays (SPR, ITC) for binding validation .
- Cellular Context : Account for membrane permeability (logP optimization via prodrug strategies) or efflux pumps (P-gp inhibition assays) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., assay pH, serum content) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite for binding mode prediction. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100+ ns trajectories .
- QSAR Modeling : Build models with descriptors like LogP, polar surface area, and sulfonyl group electronegativity. Train datasets should include analogs from .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, prioritizing scaffolds for lead optimization .
Q. How to address low reproducibility in crystallization attempts for X-ray studies?
- Methodological Answer :
- Crystallization Screens : Use sparse-matrix screens (Hampton Research) with varied precipitant/pH conditions. Microseeding or vapor diffusion may improve crystal quality .
- Twinned Data Handling : In SHELXL, apply TWIN/BASF commands for refinement. Validate with R and merging statistics .
- Cryoprotection : Optimize glycerol/cryo-oil ratios to prevent crystal cracking during flash-freezing .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
